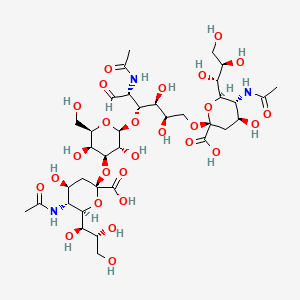

Disialosyl galactosyl globoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disialosyl galactosyl globoside, also known as DSGG, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Biomarker for Hepatocellular Carcinoma

Disialosyl galactosyl globoside (DSGG) has shown potential as a diagnostic biomarker for hepatocellular carcinoma (HCC). A study demonstrated that serum concentrations of anti-DSGG were significantly higher in patients with HCC compared to those with chronic hepatitis B virus infection, suggesting its utility in early detection of HCC (Wu et al., 2012).

Synthesis for Renal Cell Carcinoma Research

The chemoenzymatic synthesis of the oligosaccharide moiety of disialosyl globopentaosylceramide (DSGb5), which is expressed in renal cell carcinomas, has been achieved. This synthesis facilitates the investigation of DSGb5's properties and interactions, such as its binding behavior with specific proteins (Hart et al., 2019).

Role in Globoid Cell Formation

DSGG and related glycosphingolipids have been implicated in globoid cell leukodystrophy (GLD), characterized by the formation of multinuclear globoid cells. The study of these lipids provides insights into the mechanisms of cell histology characteristic of GLD (Im et al., 2001).

Antibody Specificities in Neuroimmunology

In the field of neuroimmunology, studies on antibodies reactive with disialosyl epitopes, including DSGG, have contributed to understanding the specificities of ganglioside-binding antibodies. This research is significant for disorders like neuropathies where such antibodies are involved (Boffey et al., 2005).

Involvement in Renal Cell Carcinoma Metastasis

The expression of disialosyl gangliosides, including DSGb5, has been correlated with metastasis and malignancy in renal cell carcinoma (RCC), suggesting their role in tumor progression and as potential prognostic markers (Itoh et al., 2017).

Biomarker for COVID-19

In a study of COVID-19 biomarkers, this compound was identified as one of the metabolites altered in patients, indicating its potential as a biomarker for this infectious disease (Gu et al., 2022).

properties

CAS RN |

71764-07-3 |

|---|---|

Molecular Formula |

C36H59N3O27 |

Molecular Weight |

965.9 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)/t14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32-,35+,36-/m0/s1 |

InChI Key |

SKJCZIMWAATHMG-CZYIXMLQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

Other CAS RN |

71764-07-3 |

physical_description |

Solid |

synonyms |

disialosyl galactosyl globoside disialylgalactosylgloboside DSGG NeuAcalpha2-3Galbeta1-3(NeuAcalpha2-6)GalNAc |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)

![3-[4-[3-(3,4,5-Trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl 3,4,5-trimethoxybenzoate](/img/structure/B1211349.png)

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-](/img/structure/B1211352.png)